molecular formula C17H14N6 B4591672 2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE

2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4591672
M. Wt: 302.33 g/mol
InChI Key: DEFQTPJOJYSFGX-UHFFFAOYSA-N
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Description

2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a tetrazole ring fused with a phthalazine moiety and a tetrahydroisoquinoline unit. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a phthalazine derivative, followed by the introduction of a tetrazole ring through cycloaddition reactions. The final step often involves the formation of the tetrahydroisoquinoline unit via hydrogenation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrazolo[5,1-a]phthalazine derivatives
  • Tetrahydroisoquinoline derivatives
  • Phthalazine derivatives

Uniqueness

2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combined structural features, which confer distinct chemical and biological properties. The fusion of the tetrazole and phthalazine rings with the tetrahydroisoquinoline unit creates a compound with potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)tetrazolo[5,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-6-13-11-22(10-9-12(13)5-1)17-15-8-4-3-7-14(15)16-18-20-21-23(16)19-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFQTPJOJYSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN4C(=NN=N4)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
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2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
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2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE

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